Viqualine
Description
Historical Context of Quinoline-Derived Compounds in Neuropharmacological Research
The quinoline (B57606) ring system, a nitrogen-containing heterocyclic molecule, holds significant historical importance in medicinal chemistry. nih.govorientjchem.org Quinoline derivatives have been explored for a wide array of biological activities, extending beyond their well-known use as antimalarial agents. nih.govorientjchem.orgmdpi.com Historically, naturally occurring cinchona alkaloid quinolines were recognized for causing neurological effects, though typically considered reversible. nih.gov The potential for lasting neurological effects from quinoline drugs was noted in the mid-1940s with certain synthetic antimalarials. nih.gov The quinoline scaffold has since been utilized in the development of agents with diverse therapeutic properties, including those affecting the nervous system. nih.govorientjchem.orgmdpi.com
Viqualine as a Research Probe in Central Nervous System Chemical Biology
This compound has been investigated for its pharmacological actions within the central nervous system. It is described as a potent and selective serotonin (B10506) releasing agent (SRA) and serotonin reuptake inhibitor (SRI). wikipedia.org This mechanism is noted to be similar to that of para-chloroamphetamine. wikipedia.org Beyond its serotonergic activity, this compound has also been shown to displace diazepam from the GABAA receptor, suggesting it acts as a positive allosteric modulator of the benzodiazepine (B76468) site on this receptor, leading to benzodiazepine-like effects. wikipedia.org
Research into this compound has primarily focused on its potential as a treatment for alcoholism. wikipedia.org Studies have explored its effects on consummatory behaviors, including ethanol (B145695) intake. researchgate.netnih.gov In a double-blind crossover study involving early-stage problem drinkers, administration of 200 mg/day of this compound significantly decreased the total number of drinks consumed over a 14-day period compared to placebo. researchgate.netnih.gov Subjects in this study also reported a decreased interest in and desire for alcohol during this compound treatment. researchgate.netnih.gov While the 100 mg/day dose did not show a significant decrease in ethanol intake, the higher dose demonstrated an effect, with a notable percentage of subjects reducing their alcohol consumption or increasing abstinent days. researchgate.netnih.gov this compound did not appear to affect smoking or nonalcoholic beverage consumption in this study, but a decrease in body weight was observed with both doses. researchgate.netnih.gov
This compound has also been investigated in the context of resistant depression. A double-blind, placebo-controlled trial examined this compound dihydrochloride (B599025) in patients with major depression that had not responded to previous tricyclic antidepressant treatments. nih.govkarger.com In this small study, this compound demonstrated superiority over placebo in the fourth week of treatment based on rating scales used. nih.govkarger.com
Classification and Structural Framework of this compound within Heterocyclic Chemistry
This compound is classified as a quinoline derivative. onelook.com Its chemical structure is based on the quinoline core, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.org
The IUPAC name for this compound is 4-[3-[(3R,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline. nih.gov Its molecular formula is C20H26N2O, and it has a molecular weight of 310.4 g/mol . nih.govbiosynth.com The quinoline motif is considered a privileged molecular framework in medicinal chemistry due to its structural features that allow for the design of diverse bioactive compounds. orientjchem.orgmdpi.com
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O | PubChem nih.gov, Biosynth biosynth.com |
| Molecular Weight | 310.4 g/mol | PubChem nih.gov, Biosynth biosynth.com |
| PubChem CID | 3050111 | PubChem nih.gov |
| CAS Number | 72714-74-0 | PubChem nih.gov, Biosynth biosynth.com, CAS Common Chemistry cas.org |
| IUPAC Name | 4-[3-[(3R,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[(3R,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-15-14-21-11-9-16(15)5-4-6-17-10-12-22-20-8-7-18(23-2)13-19(17)20/h3,7-8,10,12-13,15-16,21H,1,4-6,9,11,14H2,2H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXANHWIBFMEOY-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCC[C@@H]3CCNC[C@@H]3C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65843-79-0 (di-hydrochloride) | |
| Record name | Viqualine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072714740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601024516 | |
| Record name | Viqualine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72714-74-0 | |
| Record name | Viqualine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72714-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Viqualine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072714740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viqualine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIQUALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y3A5E2L1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Viqualine and Analogues
Retrosynthetic Analysis and Key Precursors for Viqualine Synthesis
Retrosynthetic analysis is a crucial technique in planning organic syntheses, involving the stepwise deconstruction of a target molecule into simpler, readily available starting materials or precursors. wikipedia.org For this compound, a retrosynthetic approach would likely involve disconnecting the propyl linker from either the quinoline (B57606) or the piperidine (B6355638) ring, or potentially cleaving bonds within the piperidine ring itself. While specific detailed retrosynthesis of this compound is not extensively described in the provided results, the general principles of retrosynthetic analysis, such as identifying functional groups and potential disconnections, are applicable. wikipedia.orgyoutube.comyoutube.comyoutube.com Key precursors would include a suitably functionalized 6-methoxyquinoline (B18371) derivative and a precursor to the (3R,4R)-3-ethenylpiperidine ring with an appropriate handle for coupling.
Classical and Modern Synthetic Approaches for Quinoline Scaffolds
The quinoline scaffold is a significant structural motif in medicinal chemistry, and various synthetic methodologies have been developed for its construction. frontiersin.orgrsc.orgbohrium.com Classical methods for synthesizing the quinoline core, which could potentially be adapted for the 6-methoxyquinoline part of this compound, include reactions such as the Skraup synthesis, Friedländer synthesis, Doebner-von Miller reaction, Combes synthesis, Conrad-Limpach synthesis, and Gould-Jacobs reaction. frontiersin.orgrsc.org These methods typically involve the cyclization of an aniline (B41778) derivative with a carbonyl compound or an α,β-unsaturated carbonyl compound. frontiersin.org
Modern approaches to quinoline synthesis include transition metal-catalyzed reactions, metal-free protocols, microwave-assisted reactions, and oxidative annulation strategies. frontiersin.orgrsc.orgmdpi.com These methods often aim for improved efficiency, milder conditions, and better functional group tolerance. For instance, microwave-assisted annulation processes have been reported for the synthesis of fused quinoline-thiones. frontiersin.org Another approach involves the reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds under microwave conditions using a solid acid catalyst. mdpi.com The synthesis of quinoline derivatives can also be achieved through the reaction of aniline and amino acids or through one-pot reactions using DMSO as a solvent and carbon source. mdpi.com Solvent-free fusion methods have also been explored for the synthesis of functionalized quinoline scaffolds. ajol.info
Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers
This compound possesses defined stereochemistry at the piperidine ring, specifically the (3R,4R) configuration. ncats.ionih.gov Achieving the correct relative and absolute stereochemistry is crucial in the synthesis of this compound and its enantiomers or diastereomers, as different stereoisomers can exhibit distinct biological activities. mdpi.com Stereoselective synthesis involves methods that favor the formation of one stereoisomer over others. mdpi.com
While detailed procedures for the stereoselective synthesis of this compound itself are not provided in the search results, the synthesis of chiral compounds, including those with piperidine rings, often employs strategies such as asymmetric catalysis, chiral auxiliaries, or resolution of racemic mixtures. mdpi.com For example, enantioselective lipase (B570770) resolution has been used to obtain pure enantiomeric forms of intermediates in the synthesis of other chiral drugs. mdpi.com The radiosynthesis of a carbon-11 (B1219553) labeled this compound analogue for PET studies involved an N-trityl-protected intermediate, suggesting the use of protecting groups which can be important in stereoselective synthesis to prevent unwanted reactions and maintain chiral integrity. uliege.beacs.orgcapes.gov.br The mention of "two epimer quinoline derivatives" in relation to this compound suggests that other stereoisomers or related compounds with different configurations have been synthesized and studied. ncats.io
Derivatization Strategies for this compound Analogues and Prodrug Candidates
Chemical derivatization involves modifying the structure of a compound to alter its properties, such as potency, selectivity, or pharmacokinetic profile. googleapis.com For this compound, derivatization strategies could focus on modifying the quinoline moiety, the piperidine ring system, or the propyl side chain to create analogues with potentially improved characteristics or to synthesize prodrugs. A prodrug is a precursor that is converted to the active compound in vivo. google.com
General derivatization techniques mentioned in the context of drug molecules include the substitution of hydrogen with halogens, replacement of hydroxyl groups with carboxylic acid moieties, and the formation of amides, sulfonamides, or phosphonamides from free amines. googleapis.comgoogle.com Hydroxy groups can also be derivatized as esters, carbamates, sulfonates, or sulfates. google.com Carboxyl groups can be converted to amides or alkyl esters. google.com
Modification of the Quinoline Moiety
Modifications to the quinoline moiety of this compound could involve substitutions on the aromatic rings or alterations to the nitrogen atom. The 6-methoxy group is a potential site for modification, perhaps through ether cleavage or substitution. The quinoline ring system itself can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents at different positions. frontiersin.org Research on functionalized quinoline derivatives highlights the ease with which this scaffold can be modified using various synthetic approaches. frontiersin.orgrsc.org
Alterations of the Piperidine Ring System
The piperidine ring in this compound contains a vinyl group and a secondary amine. Alterations to this ring system could include modifications to the vinyl group (e.g., hydrogenation, oxidation, or addition reactions), functionalization of the nitrogen atom (e.g., alkylation, acylation, or formation of amides/sulfonamides), or substitutions on the carbon atoms of the ring. The stereochemistry at the 3 and 4 positions of the piperidine ring is a key feature, and modifications here would need to consider their impact on the stereochemical outcome.
Side Chain Substitutions and Homologations
The propyl linker connecting the quinoline and piperidine rings is another potential site for derivatization. Substitutions along this chain, or changes to its length (homologation), could influence the molecule's conformation and its interaction with biological targets. Homologation reactions are known techniques for increasing the length of a carbon chain. youtube.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3050111 |
| Indalpine | 44668 |
| Zimelidine | 5703 |
| Clomipramine | 2800 |
| Diazepam | 3016 |
| Paroxetine | 4652 |
| Sertraline | 68617 |
| Fluoxetine | 3386 |
| Fluvoxamine | 33718 |
| Citalopram | 2691 |
| Nomifensine | 4523 |
| Ketoconazole | 4594 |
| Methaqualone | 4087 |
| Pipequaline | 134766 |
Interactive Data Tables
However, a table summarizing some key identifiers for this compound is possible:
This compound Identifiers
| Identifier Type | Value | Source |
| PubChem CID | 3050111 | PubChem |
| CAS Number | 72714-74-0 | PubChem |
| IUPAC Name | 4-[3-[(3R,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline | PubChem |
| Molecular Formula | C₂₀H₂₆N₂O | PubChem |
| Molecular Weight | 310.4 g/mol | PubChem |
This table provides basic chemical identification information for this compound as found in the search results.
Based on the available information, specific details regarding the synthesis of radiolabeled this compound for receptor binding and distribution studies, as well as comprehensive data on this compound's impurity profiling and methodologies for its high-purity isolation, are not present in the conducted search. The search results provide general context on these topics within pharmaceutical development but lack direct application to the compound this compound.
Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for the requested sections (2.5 and 2.6) focusing solely on this compound, as per the strict instructions of the prompt.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Viqualine
Fundamental Principles of Structure-Activity Relationships in Drug Discovery Research
Quantitative Structure-Activity Relationship (QSAR) represents a more computational approach within SAR. QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com These models use statistical methods to relate numerical descriptors of a molecule's structure (such as steric, electronic, and hydrophobic parameters) to a quantitative measure of its biological effect. scispace.com A well-validated QSAR model can be a powerful predictive tool, enabling the estimation of the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Identification of Pharmacophoric Elements in Viqualine's Chemical Structure
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, which acts as a potent serotonin (B10506) releasing agent and reuptake inhibitor, its pharmacophore can be inferred by dissecting its chemical structure into key functional components.
The chemical structure of this compound, 4-[3-[(3R,4R)-3-Ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline, reveals several potential pharmacophoric elements:
The Quinoline (B57606) Ring: This bicyclic aromatic system is a common scaffold in many biologically active compounds. Its planar nature allows for potential π-π stacking interactions with aromatic residues in the binding site of its target proteins. The methoxy (B1213986) group at the 6-position is an important electronic feature that can influence the electron density of the ring system and potentially engage in hydrogen bonding.
The Piperidine (B6355638) Ring: This saturated nitrogen-containing heterocycle is a crucial basic moiety. At physiological pH, the nitrogen atom is likely protonated, forming a cationic center that can engage in ionic interactions with acidic amino acid residues in the target protein. The stereochemistry of the substituents on the piperidine ring is critical for defining the molecule's three-dimensional shape and its precise fit within the binding pocket.
The Propyl Linker: This flexible alkyl chain connects the quinoline and piperidine rings. Its length and conformational flexibility are critical for positioning the two ring systems at an optimal distance and orientation for binding to the target.
Based on the known pharmacology of serotonin reuptake inhibitors, a general pharmacophore model for this class of compounds often includes a protonatable amine, an aromatic ring, and a specific distance between them. nih.gov In this compound, the piperidine nitrogen serves as the protonatable amine, and the quinoline ring provides the aromatic feature, with the propyl linker defining their spatial relationship.
Systematic Structural Modifications and Their Impact on Biological Activity
While specific SAR studies on a wide range of this compound analogues are not extensively published in publicly available literature, general principles of medicinal chemistry allow for predictions on how systematic structural modifications would likely impact its biological activity.
The electronic and steric properties of substituents on the quinoline ring are expected to significantly influence this compound's activity.
Position of the Methoxy Group: Moving the methoxy group from the 6-position to other positions on the quinoline ring would alter the molecule's electronic distribution and its interaction with the target. For instance, placing it at positions that increase or decrease the electron density of the π-system could affect stacking interactions.
Nature of the Substituent: Replacing the methoxy group with other substituents would probe the importance of its electronic and steric properties. For example, a hydrogen bond donating group (e.g., -OH) or an electron-withdrawing group (e.g., -Cl, -CF3) would have different effects on binding affinity. The introduction of bulkier substituents could lead to steric hindrance, potentially reducing activity.
The following table illustrates hypothetical modifications to the quinoline ring and their potential impact on activity, based on general SAR principles for related compounds.
| Modification on Quinoline Ring | Rationale | Predicted Impact on Activity |
| Removal of 6-methoxy group | Probes the necessity of this group for binding. | Likely decrease in potency. |
| Replacement of 6-methoxy with 6-hydroxy | Introduces a hydrogen bond donor. | May increase or decrease activity depending on the binding site's properties. |
| Replacement of 6-methoxy with 6-chloro | Alters electronic properties (electron-withdrawing). | Activity change dependent on electronic requirements of the binding site. |
| Introduction of a second substituent | Increases steric bulk and alters electronic profile. | Likely to decrease activity due to steric clashes. |
The three-dimensional arrangement of the piperidine ring and the flexibility of the propyl linker are critical for this compound's biological activity.
Linker Length and Rigidity: The three-carbon propyl linker provides a degree of flexibility. Shortening or lengthening this chain would alter the distance between the quinoline and piperidine moieties, likely disrupting the optimal binding geometry. Introducing rigidity into the linker, for example, by incorporating a double bond or a cyclic structure, would restrict the conformational freedom and could either enhance or diminish activity depending on whether the locked conformation is favorable for binding.
The table below outlines potential modifications to the piperidine ring and linker and their predicted consequences.
| Modification | Rationale | Predicted Impact on Activity |
| Inversion of stereochemistry at C3 or C4 | Alters the 3D arrangement of substituents. | Significant decrease in activity. |
| Replacement of ethenyl with ethyl | Removes unsaturation, slightly increases flexibility. | May have a minor impact on activity. |
| Shortening the propyl linker to ethyl | Decreases the distance between the key pharmacophoric elements. | Likely decrease in activity. |
| Lengthening the propyl linker to butyl | Increases the distance between the key pharmacophoric elements. | Likely decrease in activity. |
The balance of lipophilicity (logP) and electronic properties is crucial for a drug's absorption, distribution, metabolism, excretion, and target binding.
Electronic Effects: The electronic nature of the quinoline ring, influenced by the methoxy group, and the basicity of the piperidine nitrogen are key electronic features. Modifying the pKa of the piperidine nitrogen by introducing electron-withdrawing or -donating groups nearby would alter the proportion of the protonated species at physiological pH, thereby affecting the crucial ionic interaction with the target.
Computational Approaches for QSAR Modeling of this compound Analogues
Data Set Assembly: A series of this compound analogues would need to be synthesized and their biological activities (e.g., IC50 for serotonin reuptake inhibition) determined.
Descriptor Calculation: For each analogue, a variety of molecular descriptors would be calculated. These can be classified as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, and surface area descriptors.
Physicochemical descriptors: logP, pKa, molar refractivity.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external (using a set of compounds not included in the model development) validation techniques.
A validated 3D-QSAR model, such as one generated using Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.com Such insights would be invaluable for the rational design of novel this compound derivatives with enhanced potency and selectivity.
Ligand-Based QSAR: 2D and 3D Descriptors
Ligand-based QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, encoded by molecular descriptors. These models are particularly useful when the three-dimensional structure of the biological target is unknown. For this compound, a ligand-based QSAR study would involve the analysis of a series of its analogs to identify key 2D and 3D descriptors that influence its serotonergic and GABAergic activities.
2D Descriptors: These are calculated from the 2D representation of the molecule and can include constitutional, topological, and electronic descriptors. For a hypothetical series of this compound analogs, the following 2D descriptors would be relevant:
LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the molecule's lipophilicity, which is critical for its ability to cross the blood-brain barrier and interact with transmembrane proteins like the serotonin transporter (SERT) and GABA-A receptors.
Topological Polar Surface Area (TPSA): TPSA is related to the hydrogen bonding potential of a molecule and is a good predictor of drug absorption and brain penetration.
Number of Hydrogen Bond Donors and Acceptors: These features are critical for specific interactions with amino acid residues in the binding sites of target proteins.
Electrostatic Descriptors: Parameters such as partial charges on specific atoms (e.g., the nitrogen atoms in the quinoline and piperidine rings, and the oxygen of the methoxy group) would be crucial for electrostatic interactions with the receptor.
Interactive Data Table: Hypothetical 2D Descriptors for this compound Analogs and Their Postulated Impact on Activity
| Analog | Modification | Postulated Impact on SERT Affinity | Postulated Impact on GABA-A Receptor Affinity | Rationale |
| This compound | - | Baseline | Baseline | - |
| Analog 1 | Removal of 6-methoxy group | Decrease | Variable | The methoxy group may be involved in key hydrogen bonding or electrostatic interactions. |
| Analog 2 | Saturation of the vinyl group | Decrease | Decrease | The vinyl group's planarity and electronic properties might be important for optimal binding. |
| Analog 3 | N-alkylation of piperidine | Decrease | Variable | Steric hindrance at the piperidine nitrogen could disrupt binding at both targets. |
| Analog 4 | Isomeric variation of the propyl linker | Decrease | Decrease | The specific length and orientation of the linker are likely crucial for positioning the pharmacophoric elements correctly. |
3D Descriptors: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the spatial requirements for activity. These methods generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity.
In the absence of specific CoMFA or CoMSIA studies on this compound, a hypothetical model would likely indicate:
Steric Fields: A need for optimal bulk around the quinoline and piperidine rings to ensure a snug fit in the respective binding pockets. The contour maps might show that bulky substituents at certain positions of the quinoline ring could be detrimental to activity.
Electrostatic Fields: The nitrogen atoms of the quinoline and piperidine moieties, along with the oxygen of the methoxy group, would likely be highlighted as regions where specific electrostatic interactions are critical. For instance, a positive potential around the protonated piperidine nitrogen would be expected to be crucial for interaction with an anionic residue in the binding site.
Hydrophobic Fields: The aromatic quinoline ring and the aliphatic propyl linker and piperidine ring would contribute to hydrophobic interactions, which are often key driving forces for ligand binding.
Receptor-Based QSAR and Molecular Docking Simulations
Receptor-based QSAR approaches utilize the known 3D structure of the target protein to inform the development of QSAR models. Molecular docking is a key computational technique in this approach, predicting the preferred orientation and binding affinity of a ligand to its target.
Molecular Docking with the Serotonin Transporter (SERT): Molecular docking studies of this compound into a homology model or crystal structure of SERT could elucidate its binding mode. It is hypothesized that the protonated piperidine nitrogen of this compound would form a key ionic interaction with a conserved aspartate residue (Asp98 in human SERT) in the central binding site, a feature common to many SERT inhibitors. The quinoline ring would likely engage in π-π stacking and hydrophobic interactions with aromatic residues such as tyrosine (Tyr95) and phenylalanine (Phe341) that line the binding pocket. The 6-methoxy group might form a hydrogen bond with a nearby residue, further anchoring the molecule.
Molecular Docking with the GABA-A Receptor: this compound's diazepam-like effects suggest it acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor. This site is located at the interface between the α and γ subunits. Docking simulations of this compound into this site would likely show that the quinoline ring occupies a hydrophobic pocket, with potential hydrogen bonding interactions involving the quinoline nitrogen or the methoxy group. The piperidine moiety would extend into another region of the binding site, and its conformation would be critical for activity.
Interactive Data Table: Postulated Key Interactions from Molecular Docking of this compound
| Target Protein | Putative Interacting Residues | Type of Interaction | Pharmacophoric Feature of this compound Involved |
| SERT | Asp98 | Ionic Bond | Protonated Piperidine Nitrogen |
| SERT | Tyr95, Phe341 | π-π Stacking, Hydrophobic | Quinoline Ring |
| GABA-A Receptor | Histidine, Tyrosine residues | π-π Stacking, Hydrophobic | Quinoline Ring |
| GABA-A Receptor | Threonine, Serine residues | Hydrogen Bonding | Methoxy Group Oxygen, Quinoline Nitrogen |
Comparative SAR with Related Serotonergic and GABAergic Modulators
A comparative SAR analysis of this compound with other serotonergic and GABAergic modulators can provide valuable insights into its unique dual-action profile.
Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs): Structurally, this compound differs significantly from common SSRIs like fluoxetine, sertraline, and paroxetine. While they all possess a protonatable amine that interacts with Asp98 in SERT, the scaffold that orients this amine and the nature of the secondary binding interactions differ. Many SSRIs feature a phenyl or naphthyl group, whereas this compound incorporates a quinoline ring system. The specific stereochemistry of the vinylpiperidine moiety in this compound is also a distinguishing feature that likely contributes to its binding affinity and selectivity profile.
Comparison with Benzodiazepines and other GABA-A Receptor Modulators: Classic benzodiazepines, such as diazepam, are characterized by a fused benzene (B151609) and diazepine (B8756704) ring system. This compound, with its quinoline structure, represents a distinct chemical class of GABA-A receptor modulators. Non-benzodiazepine modulators, like zolpidem, also have unique heterocyclic scaffolds. The SAR of these compounds often reveals that subtle changes in the heterocyclic system or its substituents can dramatically alter subtype selectivity and intrinsic efficacy at the GABA-A receptor. It is plausible that the quinoline core of this compound allows for a unique set of interactions within the benzodiazepine binding site that differ from those of traditional benzodiazepines, potentially leading to a different pharmacological profile. For instance, some quinoline derivatives have been shown to exhibit selectivity for certain GABA-A receptor subtypes.
Interactive Data Table: Comparative Structural Features and Postulated SAR
| Compound Class | Key Structural Features | Common SAR Observations | How this compound Differs |
| SSRIs | Phenyl or Naphthyl ring; Protonatable amine | Aromatic ring for hydrophobic/π-stacking interactions; Amine for ionic bond with Asp98. | Quinoline scaffold; Specific stereochemistry of the vinylpiperidine side chain. |
| Benzodiazepines | Fused benzene and diazepine rings | Planar aromatic system for stacking; Electronegative groups for H-bonding. | Quinoline core; Flexible propylpiperidine side chain. |
| Non-Benzodiazepine Modulators | Diverse heterocyclic scaffolds (e.g., imidazopyridine in zolpidem) | Specific heterocyclic systems confer subtype selectivity. | The quinoline moiety represents another distinct scaffold with its own potential for subtype-selective interactions. |
Molecular Pharmacology and Target Interaction Research of Viqualine
In Vitro Receptor Binding Affinity Profiling of Viqualine
This compound's interaction with various neurotransmitter receptors has been a key area of its pharmacological investigation. The following sections detail its binding affinity for serotonin (B10506) receptor subtypes and its interaction with the GABAergic system.
Serotonin Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT3)
| Receptor Subtype | Binding Affinity (Ki/IC50) |
| 5-HT1A | Data not available |
| 5-HT1B | Data not available |
| 5-HT2A | Data not available |
| 5-HT3 | Data not available |
| This table reflects the absence of specific binding affinity data for this compound at various serotonin receptor subtypes in the reviewed literature. |
GABAergic System Ligand Interactions (e.g., GABAA Receptor Benzodiazepine (B76468) Site)
This compound has been shown to possess diazepam-like effects. nih.gov In vitro studies have demonstrated that this compound can displace [3H]-diazepam from its binding site on the GABAA receptor. nih.gov This indicates that this compound acts as a positive allosteric modulator at the benzodiazepine site of the GABAA receptor. wikipedia.org However, specific IC50 values for this displacement are not consistently reported in the available literature.
| Target | Interaction | Quantitative Data (IC50) |
| GABAA Receptor Benzodiazepine Site | Positive Allosteric Modulator (displaces [3H]-diazepam) | Data not available |
| This table summarizes this compound's interaction with the GABAergic system, noting the lack of specific quantitative data. |
Evaluation of Off-Target Receptor Binding Landscape
A comprehensive off-target receptor binding screen for this compound is not publicly available. Such studies are crucial for understanding the full pharmacological profile of a compound and predicting potential side effects. Without this data, a complete picture of this compound's selectivity and its potential interactions with other receptor systems remains incomplete.
Neurotransmitter Transporter Modulation Studies
This compound's primary mechanism of action is understood to be its potent effects on monoamine transporters, particularly the serotonin transporter.
Serotonin Transporter (SERT) Uptake Inhibition and Releasing Properties
This compound is characterized as a potent serotonin reuptake inhibitor (SRI) and a serotonin releasing agent (SRA). wikipedia.orgnih.gov Its action as an SRI means it blocks the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. As an SRA, it promotes the release of serotonin from the presynaptic neuron. This dual action on the serotonin transporter is a significant aspect of its pharmacological profile. Despite being described as a "strong" or "potent" inhibitor, specific Ki or IC50 values for SERT inhibition are not detailed in the available research.
| Transporter | Action | Quantitative Data (Ki/IC50) |
| Serotonin Transporter (SERT) | Reuptake Inhibition & Releasing Agent | Data not available |
| This table outlines this compound's primary mechanism of action at the serotonin transporter, highlighting the absence of specific inhibitory constants. |
Norepinephrine (B1679862) Transporter (NET) and Dopamine (B1211576) Transporter (DAT) Interactions
Information regarding the binding affinity and functional activity of this compound at the norepinephrine transporter (NET) and the dopamine transporter (DAT) is scarce. While its primary effects are on the serotonergic system, a full understanding of its selectivity would require comprehensive binding and uptake inhibition assays for these other key monoamine transporters. Without such data, the selectivity profile of this compound for SERT over NET and DAT cannot be quantitatively determined.
| Transporter | Binding Affinity (Ki/IC50) |
| Norepinephrine Transporter (NET) | Data not available |
| Dopamine Transporter (DAT) | Data not available |
| This table indicates the lack of available data on this compound's interaction with the norepinephrine and dopamine transporters. |
Enzymatic Inhibition and Activation Profiling
Research into the molecular interactions of this compound has identified it as a potent inhibitor of specific neurochemical transporters, a key aspect of its pharmacological profile. The primary documented mechanism is the strong inhibition of serotonin reuptake. nih.govkarger.com This action is directed at the serotonin transporter (SERT), a protein complex that functions to clear serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, this compound effectively increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. williams.edu
In addition to its effects on the serotonin system, this compound demonstrates significant "diazepam-like actions," specifically through the inhibition of [3H]-diazepam binding. nih.govkarger.com This finding indicates a direct or allosteric interaction with the benzodiazepine binding site on the Gamma-aminobutyric acid type A (GABA-A) receptor complex. nih.govkarger.comnih.gov This inhibitory action at the binding site is central to its modulation of the GABAergic system.
Currently, the available scientific literature focuses on the inhibitory properties of this compound. There is no significant evidence to suggest that this compound acts as an activator of enzymatic processes. Its profile is characterized by the targeted inhibition of transporter proteins and competitive binding at receptor sites.
| Target | Action | Molecular Consequence |
|---|---|---|
| Serotonin Transporter (SERT) | Strong Inhibition | Blocks reuptake of serotonin from the synaptic cleft, increasing synaptic serotonin levels. nih.govkarger.com |
| Benzodiazepine Site (on GABA-A Receptor) | Inhibition of [3H]-diazepam binding | Interacts with the GABA-A receptor complex, suggesting modulation of GABAergic inhibition. nih.govkarger.com |
Signal Transduction Pathway Investigation
The inhibitory actions of this compound at its primary targets initiate a cascade of changes in intracellular signal transduction. Its dual interaction with both the serotonergic and GABAergic systems leads to complex modulations of downstream signaling pathways that are crucial for neuronal function.
This compound's influence on GPCR signaling is primarily indirect, stemming from its potent inhibition of the serotonin transporter (SERT). nih.govkarger.com By increasing the synaptic availability of serotonin, this compound leads to greater activation of a wide array of postsynaptic serotonin receptors, the majority of which are G-protein coupled receptors (GPCRs). nih.gov The downstream effects are therefore dependent on the specific subtypes of 5-HT receptors activated and their corresponding G-protein coupling mechanisms. researchgate.netconsensus.app
Serotonin GPCRs are known to couple to the three main families of Gα proteins (Gαs, Gαi/o, and Gαq/11), leading to diverse intracellular responses: nih.gov
Gαi/o Coupling: Receptors such as the 5-HT1 family are coupled to inhibitory G-proteins (Gαi/o). Their activation by increased serotonin levels leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) concentrations. This pathway also often involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
Gαq/11 Coupling: The 5-HT2 receptor family couples to Gαq/11 proteins. nih.gov Enhanced stimulation of these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC). nih.gov
Gαs Coupling: Receptors like 5-HT4, 5-HT6, and 5-HT7 are coupled to stimulatory G-proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of Protein Kinase A (PKA).
| Serotonin Receptor Family (Example) | Primary G-Protein Coupling | Key Downstream Signaling Pathway |
|---|---|---|
| 5-HT1 Receptors | Gαi/o | Inhibition of Adenylyl Cyclase → Decreased cAMP |
| 5-HT2 Receptors | Gαq/11 | Activation of Phospholipase C → Increased IP3 and DAG → Increased Intracellular Ca2+ nih.gov |
| 5-HT4, 5-HT6, 5-HT7 Receptors | Gαs | Stimulation of Adenylyl Cyclase → Increased cAMP → PKA Activation |
This compound directly modulates ion channel function through its interaction with the GABA-A receptor, which is a ligand-gated chloride ion channel. wikipedia.orggabather.com The evidence for this interaction is this compound's documented ability to inhibit the binding of diazepam to its specific site on the receptor complex. nih.govkarger.com
This interaction suggests that this compound acts as a positive allosteric modulator of the GABA-A receptor. wikipedia.org Benzodiazepines potentiate the inhibitory effect of GABA by binding to a site distinct from the GABA binding site. This binding increases the frequency of the chloride channel opening when GABA is bound, but does not alter the duration of opening or the conductance. wikipedia.orgmdpi.com The resulting influx of chloride ions (Cl-) leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. youtube.com
| Target Ion Channel | Proposed Mechanism | Resulting Ion Flux | Effect on Neuron |
|---|---|---|---|
| GABA-A Receptor Chloride Channel | Positive allosteric modulation via interaction at the benzodiazepine binding site. nih.govwikipedia.org | Increased influx of Chloride (Cl-) ions. youtube.com | Membrane hyperpolarization; decreased neuronal excitability. wikipedia.org |
In Vitro Cellular and Biochemical Investigations of Viqualine
Cell-Based Assays for Functional Characterization of Viqualine Activity
Cell-based assays provide a functional context to assess the pharmacological activity of this compound. These assays are crucial for understanding how the compound modulates neuronal processes, such as neurotransmitter release and receptor signaling, in a controlled cellular environment.
Given this compound's potent serotonin (B10506) reuptake inhibition, its effect on neurotransmitter release is a key area of investigation. Neurotransmitter release assays, often conducted using synaptosomes (isolated nerve terminals) or cultured cell lines engineered to express specific transporters, are employed to quantify the impact of this compound on serotonin availability.
In a typical assay, synaptosomes or cells are incubated with a radiolabeled neurotransmitter, such as [³H]serotonin, which is taken up and stored in vesicles. The preparation is then stimulated to induce neurotransmitter release, and the amount of radioactivity in the extracellular medium is measured in the presence and absence of the test compound. As a serotonin reuptake inhibitor, this compound is expected to increase the extracellular concentration of serotonin by blocking its reabsorption into the presynaptic terminal. The potency of this inhibition is typically quantified as the half-maximal inhibitory concentration (IC50). While specific data for this compound is not publicly available, the table below illustrates typical results for a well-characterized SSRI, fluoxetine, in a neurotransmitter reuptake assay.
| Compound | Assay System | Target | IC50 (nM) |
|---|---|---|---|
| Fluoxetine | Rat Brain Synaptosomes | Serotonin Transporter (SERT) | 9.58 |
| Fluoxetine | hSERT-HEK293 Cells | Serotonin Transporter (SERT) | 7.3 |
| Fluoxetine | JAR Cells | Serotonin Transporter (SERT) | 15.8 |
This table presents illustrative data for fluoxetine, a representative SSRI, to demonstrate the expected outcomes of neurotransmitter release assays for a compound with this compound's described properties.
This compound's diazepam-like activity suggests it acts as a positive allosteric modulator of GABA-A receptors. jneurosci.org Chronic exposure to such modulators can lead to adaptive changes in receptor function, including internalization and desensitization.
Receptor internalization studies assess the trafficking of receptors from the cell surface to the interior of the cell. This can be visualized using techniques like immunofluorescence microscopy with antibodies targeting extracellular receptor domains or by employing receptors tagged with fluorescent proteins. Prolonged exposure to a GABA-A receptor positive allosteric modulator like diazepam has been shown to trigger the internalization of GABA-A receptors. nih.gov This process is a cellular mechanism to downregulate signaling in response to excessive stimulation.
Desensitization refers to a decrease in the response of a receptor to a constant stimulus. In the context of GABA-A receptors, this would manifest as a diminished chloride ion influx despite the continued presence of GABA and a positive allosteric modulator. Electrophysiological techniques, such as patch-clamp recordings from cultured neurons, can be used to measure the current flowing through the receptor's ion channel and observe its decay over time in the presence of the compound. Studies have shown that benzodiazepines can enhance the desensitization of the GABA-A receptor response. jneurosci.org
High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large libraries of chemical compounds for their activity against a specific biological target. fda.gov In the context of this compound's known activities, HTS assays can be designed to identify novel modulators of the serotonin transporter (SERT) or the GABA-A receptor.
For SERT, a common HTS approach involves using cells that express the transporter and a fluorescent substrate that is taken up by the cells. nih.gov Compounds that inhibit SERT will prevent the uptake of the fluorescent substrate, leading to a measurable change in fluorescence. For the GABA-A receptor, HTS assays can be based on measuring changes in membrane potential or intracellular chloride concentration in response to GABA and potential modulators. These assays are typically performed in a multi-well plate format, allowing for the simultaneous testing of thousands of compounds. The results of an HTS campaign can identify "hits"—compounds that exhibit the desired activity—which can then be further characterized.
| Assay Type | Target | Principle | Readout | Example Hit Criteria |
|---|---|---|---|---|
| Fluorescent Substrate Uptake | Serotonin Transporter (SERT) | Inhibition of transporter-mediated uptake of a fluorescent substrate. | Decrease in intracellular fluorescence. | >50% inhibition at a given concentration. |
| Membrane Potential Assay | GABA-A Receptor | Modulation of GABA-induced changes in membrane potential using a voltage-sensitive dye. | Change in fluorescence intensity. | Potentiation of GABA response by >3 standard deviations above the mean of the control. |
This table provides examples of high-throughput screening assays relevant to the known targets of this compound.
Biochemical Analysis of Protein-Ligand Interactions
Biochemical assays are employed to directly measure the binding of this compound to its protein targets and to elucidate the molecular mechanisms of these interactions. These studies provide quantitative data on binding affinity, kinetics, and the nature of the modulatory effects.
Kinetic and equilibrium binding studies are fundamental for characterizing the interaction between a ligand, such as this compound, and its receptor. These studies typically use radiolabeled ligands and purified receptor preparations or cell membranes expressing the receptor of interest.
Equilibrium binding assays determine the affinity of a ligand for its receptor at equilibrium. By incubating a fixed amount of receptor with varying concentrations of a radiolabeled ligand, a saturation curve can be generated. The dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied, is a measure of the ligand's affinity. Competitive binding assays, where a fixed concentration of radiolabeled ligand is competed for by increasing concentrations of an unlabeled ligand (like this compound), are used to determine the inhibition constant (Ki) of the unlabeled ligand. This compound has been shown to inhibit the binding of [3H]-diazepam, indicating its interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor. jneurosci.org
Kinetic binding studies measure the rates at which a ligand associates (kon) and dissociates (koff) from its receptor. These parameters provide a more dynamic view of the binding interaction. The ratio of koff to kon also provides a measure of the dissociation constant (Kd = koff/kon). While specific kinetic data for this compound is not available, the following table presents representative binding parameters for diazepam at the GABA-A receptor.
| Compound | Receptor | Parameter | Value |
|---|---|---|---|
| Diazepam | GABA-A Receptor | Ki (nM) | ~20-80 |
| Diazepam | GABA-A Receptor | EC50 for potentiation (nM) | 64.8 |
This table provides illustrative binding data for diazepam, a compound with a similar mechanism of action to one of this compound's activities, at the GABA-A receptor.
This compound's diazepam-like effects suggest that it acts as a positive allosteric modulator of the GABA-A receptor. jneurosci.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) agonist binding site and alter the receptor's response to the agonist. nih.gov
To elucidate the mechanism of allosteric modulation, functional assays are combined with binding studies. For the GABA-A receptor, electrophysiological recordings can be used to measure the effect of this compound on GABA-activated currents. A positive allosteric modulator would be expected to increase the potency of GABA (i.e., decrease its EC50) and/or increase the maximal efficacy of GABA (i.e., increase the maximal current). By constructing GABA concentration-response curves in the presence and absence of this compound, the nature of the allosteric modulation can be determined.
Furthermore, the interaction between this compound and known antagonists of the benzodiazepine binding site, such as flumazenil (B1672878), can be investigated. If flumazenil competitively blocks the effects of this compound, it provides strong evidence that this compound acts at the benzodiazepine binding site. The following table summarizes the expected effects of different types of ligands at the benzodiazepine binding site on the GABA-A receptor.
| Ligand Type | Example | Effect on GABA-A Receptor Function | Interaction with Agonist (GABA) |
|---|---|---|---|
| Positive Allosteric Modulator | Diazepam | Enhances receptor function. | Increases GABA potency and/or efficacy. |
| Negative Allosteric Modulator | DMCM | Reduces receptor function. | Decreases GABA potency and/or efficacy. |
| Neutral Allosteric Ligand (Antagonist) | Flumazenil | No intrinsic activity; blocks the effects of positive and negative modulators. | No effect on GABA's action alone. |
This table illustrates the principles of allosteric modulation at the GABA-A receptor, which is relevant to understanding the diazepam-like actions of this compound.
Cellular Uptake and Efflux Mechanisms of this compound
There is no available scientific literature detailing the specific mechanisms of this compound's cellular uptake and efflux. Research on how this compound enters and exits neuronal cells, including the identification of any specific transporters or passive diffusion characteristics, has not been published. Consequently, no data tables on this topic can be generated.
Preclinical Pharmacological Research in Animal Models for Mechanistic Insights
Application of Animal Models for Investigating Neuropsychopharmacological Hypotheses
Animal models are indispensable tools for testing hypotheses about how a drug affects the central nervous system to produce changes in behavior. These models aim to replicate specific aspects or symptoms (endophenotypes) of human psychiatric disorders, allowing for a systematic investigation of a compound's pharmacological profile.
To investigate the potential antidepressant and anxiolytic properties of a compound, researchers employ models that assess behaviors analogous to human affective states. For a compound like Viqualine, which is known as a serotonin-releasing agent (SRA), models sensitive to serotonergic modulation are particularly relevant. wikipedia.org
One widely used model is the Forced Swim Test (FST), where a reduction in immobility time in rodents is interpreted as an antidepressant-like effect. google.com Serotonin-releasing agents as a class have been shown to produce antidepressant-like effects in the FST. wikipedia.org Another relevant paradigm is the assessment of "antipunishment" effects in conflict tests, which can indicate anxiolytic-like activity. Early clinical research noted that this compound possesses such an antipunishment effect, a finding typically derived from preclinical animal studies where the compound's ability to suppress a behavioral response to a noxious stimulus is measured.
Consummatory behaviors, such as the intake of food, water, or rewarding substances like ethanol (B145695), are regulated by complex neural circuits, including the mesolimbic reward pathway. Animal models in this domain are crucial for investigating a drug's potential to treat substance use disorders or eating disorders. Clinical evidence indicates that this compound can attenuate ethanol intake and reduce body weight in humans, suggesting an interaction with these reward and homeostatic systems. nih.gov
Preclinical validation of these effects would typically involve operant self-administration paradigms, where animals learn to perform an action (e.g., press a lever) to receive a reward, such as an ethanol solution. nih.govnih.gov A reduction in lever pressing for ethanol following this compound administration would provide direct preclinical evidence of its effect on alcohol-seeking behavior. Similarly, its effect on body weight would be investigated through direct monitoring of food intake and body mass in rodent models, which can help differentiate between effects on appetite, metabolism, or reward satiety. researchgate.net
| Preclinical Model | Behavioral Endpoint | Hypothesized Effect of this compound | Supporting Rationale |
|---|---|---|---|
| Forced Swim Test (FST) | Immobility Time | Decrease | SRAs as a class show antidepressant-like effects in the FST. wikipedia.org |
| Conflict Tests | Antipunishment Behavior | Increase | Reports of diazepam-like "antipunishment" effects. |
| Ethanol Self-Administration | Ethanol Intake | Decrease | Clinical studies show reduced alcohol consumption in humans. nih.govresearchgate.net |
| Food Intake Monitoring | Body Weight / Food Consumption | Decrease | Clinical studies report significant decreases in body weight. nih.gov |
In Vivo Receptor Occupancy and Neurotransmitter Dynamics Studies
To directly observe a drug's effect on brain chemistry and target engagement in a living organism, researchers utilize advanced techniques like microdialysis and neuroimaging. These methods provide critical data linking the presence of the drug in the brain to its neurochemical and physiological effects.
In vivo microdialysis is a minimally invasive technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. doi.org For a compound identified as a serotonin (B10506) releaser and uptake inhibitor, microdialysis is the gold standard for confirming this mechanism in vivo. nih.gov
A microdialysis probe would be implanted in a brain region rich in serotonergic terminals, such as the striatum or prefrontal cortex. Following administration of this compound, dialysate samples would be collected and analyzed to measure real-time changes in extracellular serotonin levels. This technique would also be used to assess downstream effects on other neurotransmitters, such as dopamine (B1211576), as the serotonergic system heavily modulates dopaminergic pathways. nih.gov Studies with other serotonin-releasing agents like fenfluramine (B1217885) have demonstrated a marked increase in extracellular dopamine, an effect that can be quantified with this method. nih.gov
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that allow for the quantification of drug binding to its molecular target in the living brain. nih.gov These receptor occupancy studies are vital for understanding the relationship between drug dose, concentration at the target site, and the resulting pharmacological effect. nih.gov
To assess this compound's occupancy of the serotonin transporter (SERT), a PET or SPECT study would be conducted using a specific radioligand that binds to SERT. Animals would be administered this compound at various doses, followed by the injection of the radioligand. The imaging scan would then measure the degree to which this compound displaces the radioligand from SERT. This provides a quantitative measure of target engagement, allowing researchers to determine the doses required to achieve a specific level of transporter occupancy (e.g., 50% or 80%), which can then be correlated with behavioral outcomes. researchgate.net
| Technique | Primary Measurement | Brain Region of Interest | Expected Finding for this compound |
|---|---|---|---|
| In Vivo Microdialysis | Extracellular Serotonin (5-HT) Levels | Striatum, Prefrontal Cortex | Sustained increase following administration. |
| In Vivo Microdialysis | Extracellular Dopamine (DA) Levels | Nucleus Accumbens, Striatum | Potential modulation (increase or decrease) secondary to 5-HT release. nih.gov |
| PET/SPECT Imaging | Serotonin Transporter (SERT) Occupancy | Midbrain, Thalamus, Striatum | Dose-dependent increase in occupancy. |
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Preclinical Species
A central goal of preclinical research is to establish a clear relationship between the pharmacokinetics (what the body does to the drug) and the pharmacodynamics (what the drug does to the body) of a compound. This PK/PD correlation is essential for predicting a drug's behavior in humans and for selecting an appropriate therapeutic dose range.
The pharmacodynamic data obtained from the behavioral (Section 6.1) and neurochemical (Section 6.2) studies are then integrated with the pharmacokinetic profile. For instance, researchers would correlate the plasma and brain concentrations of this compound at different time points with the degree of SERT occupancy measured by PET or the magnitude of the antidepressant-like effect observed in the forced swim test. This integrated analysis allows for the construction of a comprehensive PK/PD model that can predict the dose and concentration required to achieve a desired therapeutic effect at the target site in the brain.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Models
Detailed preclinical studies outlining the full ADME profile of this compound in common animal models such as rats, mice, or dogs are not extensively documented in available research. The majority of pharmacokinetic data for this compound has been derived from studies in humans. These human studies indicate that this compound is well-absorbed after oral administration, with a bioavailability averaging 80%. The disposition of the drug is described by a two-compartment model, and it has a mean apparent half-life of approximately 12 hours. The apparent volume of distribution is large, suggesting extensive tissue distribution. Body and renal clearances have also been quantified in human subjects.
Due to the scarcity of published preclinical ADME data, a representative data table for this compound in animal models cannot be constructed at this time. Such studies, were they available, would typically characterize parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) in various animal species.
Brain Penetration and Tissue Distribution Studies
Direct and quantitative studies on the brain penetration and specific tissue distribution of this compound in animal models have not been detailed in the available scientific literature. However, the known pharmacological activity of this compound as an antidepressant strongly implies that it crosses the blood-brain barrier to exert its effects on the central nervous system. The large apparent volume of distribution observed in human pharmacokinetic studies further supports the likelihood of significant distribution into various tissues, including the brain.
Without specific preclinical data, a table detailing this compound concentration in different tissues (e.g., brain, liver, kidney) cannot be provided. Such a table would typically present tissue-to-plasma concentration ratios at various time points post-administration.
Neuroanatomical and Neurochemical Mapping of this compound Action Sites
Investigations into the precise neuroanatomical and neurochemical loci of this compound's action are in early stages, with current understanding primarily derived from its known pharmacological targets.
Autoradiographic Localization of Binding Sites
Specific autoradiographic studies using radiolabeled this compound to map its binding sites in the brain of animal models are not described in the currently available literature. However, research into this compound's mechanism of action has shown that it possesses diazepam-like properties, including the ability to inhibit the binding of [3H]-diazepam to benzodiazepine (B76468) receptors. This finding suggests that the distribution of this compound's binding sites would likely overlap with the known distribution of benzodiazepine receptors in the brain.
Table 1: Known Distribution of Benzodiazepine Receptors in the Rodent Brain (as an inferred proxy for potential this compound binding sites)
| Brain Region | Receptor Density |
| Cerebral Cortex | High |
| Hippocampus | High |
| Amygdala | High |
| Cerebellum | High |
| Thalamus | Moderate |
| Hypothalamus | Moderate |
| Brainstem | Low to Moderate |
This table is based on the general knowledge of benzodiazepine receptor distribution and is not derived from direct autoradiography studies of this compound.
Immunocytochemical and Histological Investigations
There is a lack of published immunocytochemical or specific histological investigations that have utilized this compound to map its cellular and subcellular sites of action within the brain. Such studies would typically involve the use of antibodies specific to this compound or its targets to visualize its localization within neural circuits and identify the specific cell types (e.g., neurons, glia) and subcellular compartments it interacts with. These investigations would be crucial for a more detailed understanding of the neurochemical pathways modulated by this compound.
Advanced Research Methodologies and Future Directions in Viqualine Research
Omics Technologies in Viqualine Mechanism of Action Studies
"Omics" technologies, which allow for the comprehensive analysis of a large set of biological molecules, hold immense promise for deepening our understanding of this compound's mechanism of action. By providing a global view of the molecular changes induced by this compound, these approaches can help to identify novel targets and pathways that contribute to its therapeutic effects.
Transcriptomics and Proteomics for Target Discovery
Transcriptomics, the study of the complete set of RNA transcripts in a cell, and proteomics, the large-scale study of proteins, are powerful tools for identifying the downstream molecular consequences of drug action. nih.govnih.gov In the context of this compound research, these technologies could be employed to move beyond its known primary targets and uncover the broader network of genes and proteins that are modulated by its activity.
A hypothetical transcriptomic study might involve treating neuronal cell cultures or animal models of depression with this compound and then performing RNA sequencing to identify differentially expressed genes. mdpi.comnih.gov The results could reveal changes in the expression of genes related to neuroplasticity, inflammation, and neurogenesis, providing a more comprehensive picture of this compound's effects on cellular function.
Hypothetical Transcriptomic Data for this compound Treatment in a Neuronal Cell Line
| Gene | Log2 Fold Change | p-value | Putative Function |
|---|---|---|---|
| BDNF | 1.8 | <0.01 | Brain-Derived Neurotrophic Factor; involved in neurogenesis and synaptic plasticity. |
| SLC6A4 | -0.5 | <0.05 | Serotonin (B10506) Transporter; primary target of this compound. |
| GABRA1 | 1.2 | <0.05 | GABA-A Receptor Subunit Alpha-1; related to diazepam-like effects. |
| IL-6 | -1.5 | <0.01 | Interleukin-6; a pro-inflammatory cytokine. |
Similarly, a proteomic analysis using techniques like mass spectrometry could identify changes in the abundance and post-translational modifications of proteins in response to this compound treatment. nih.govmpg.deresearchgate.net This could reveal novel protein targets or signaling pathways that are modulated by this compound, offering new avenues for therapeutic intervention.
Hypothetical Proteomic Data for this compound Treatment in a Mouse Hippocampus
| Protein | Fold Change | p-value | Potential Role in this compound's Action |
|---|---|---|---|
| Synapsin I | 1.5 | <0.05 | Involved in the regulation of neurotransmitter release. |
| MAP2 | 1.3 | <0.05 | Microtubule-Associated Protein 2; important for neuronal morphology and plasticity. |
| GSK3B | -1.2 | <0.05 | Glycogen Synthase Kinase 3 Beta; implicated in mood disorders. |
Metabolomics in Understanding Biochemical Pathways
Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can provide a snapshot of the metabolic state of a biological system. nih.govnih.govnih.gov By analyzing the changes in small molecule metabolites in response to this compound, researchers could gain insights into the biochemical pathways that are affected by the drug. nih.govmdpi.com
For instance, a metabolomics study of cerebrospinal fluid or brain tissue from this compound-treated animals could reveal alterations in neurotransmitter metabolism, energy pathways, or lipid signaling. nih.gov Such findings could help to explain the therapeutic effects of this compound and identify potential biomarkers of treatment response.
Hypothetical Metabolomic Changes in Response to this compound
| Metabolite | Fold Change | p-value | Implicated Pathway |
|---|---|---|---|
| 5-HIAA (5-hydroxyindoleacetic acid) | -2.0 | <0.01 | Serotonin metabolism |
| Kynurenine | -1.5 | <0.05 | Tryptophan metabolism |
| Lactate | 1.3 | <0.05 | Energy metabolism |
Optogenetics and Chemogenetics for Precise Neural Circuit Dissection
While omics technologies provide a molecular-level view of this compound's effects, optogenetics and chemogenetics offer the ability to dissect the specific neural circuits that mediate its therapeutic action with unprecedented precision. nih.govfrontiersin.orgcambridge.orgfrontiersin.orgnih.govnih.gov These techniques allow for the control of the activity of specific populations of neurons with light (optogenetics) or with engineered drugs (chemogenetics), enabling researchers to establish causal links between neural circuit activity and behavior. nih.govnih.gov
Given this compound's effects on both the serotonergic and GABAergic systems, these tools could be used to investigate how the drug modulates the activity of specific neural pathways implicated in mood and anxiety. nih.govfrontiersin.orgcambridge.orgfrontiersin.orgnih.gov For example, researchers could use optogenetics to selectively activate or inhibit serotonin neurons in the dorsal raphe nucleus and observe how this compound alters the behavioral and physiological responses to this manipulation. nih.govfrontiersin.orgcambridge.orgfrontiersin.orgnih.gov
Development of Novel this compound-Based Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing for the study of its function in a biological system. columbia.edunih.govunthsc.edudepressioncenter.orgnih.gov The development of this compound-based chemical probes could be a powerful strategy to identify its direct molecular targets and to explore their roles in cellular and organismal physiology.
These probes could be designed with various functionalities. For example, a photo-affinity labeled this compound probe could be used to covalently link to its binding partners upon UV irradiation, allowing for their subsequent identification by mass spectrometry. A fluorescently tagged this compound probe could be used to visualize the subcellular localization of its targets in real-time.
Potential this compound-Based Chemical Probes and Their Applications
| Probe Type | Functional Group | Application |
|---|---|---|
| Photo-affinity Probe | Diazirine or Benzophenone | Covalent labeling and identification of this compound's direct binding targets. |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualization of the subcellular localization of this compound's targets. |
Computational Chemistry and Artificial Intelligence in this compound Analogue Design
Integration of Multi-Omics Data for Systems-Level Understanding
The true power of omics technologies lies in their integration. nih.govelsevierpure.combohrium.comresearchgate.netresearchgate.net By combining data from transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of the biological systems that are perturbed by this compound. This systems-level approach can reveal emergent properties of the drug's mechanism of action that would not be apparent from the analysis of any single omics dataset alone.
Opportunities for this compound Research in Elucidating Fundamental Neurobiological Processes
This compound, a compound with a unique dual pharmacological profile, presents significant opportunities for advancing our understanding of fundamental neurobiological processes. Its distinct mechanism of action, primarily characterized by the inhibition of serotonin reuptake and diazepam-like effects, positions it as a valuable tool for dissecting the complex interplay between the serotonergic and GABAergic systems. Research leveraging this compound could provide critical insights into neural circuitry, synaptic plasticity, and the neurochemical underpinnings of various physiological and pathological states.
The serotonergic system is a key regulator of a vast array of physiological functions, including mood, cognition, and sleep. mdpi.com Selective serotonin reuptake inhibitors (SSRIs) have been instrumental in exploring these functions. nih.govyoutube.com this compound's potent serotonin reuptake inhibition properties allow for the investigation of how sustained elevations in synaptic serotonin levels modulate neuronal communication and behavior. mdpi.com By observing the downstream effects of this compound administration on gene expression, protein synthesis, and neuronal firing patterns, researchers can further elucidate the intricate signaling cascades initiated by serotonin.
Simultaneously, this compound's diazepam-like actions, which suggest a modulatory effect on the GABAergic system, offer a unique avenue for research. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Benzodiazepines, which enhance the effect of GABA at the GABA-A receptor, are widely used to study anxiety and sedation. nih.govwikipedia.orgyoutube.com this compound's dual action allows for the exploration of the synergistic or antagonistic interactions between the serotonergic and GABAergic systems in a way that single-target compounds cannot.
One of the most promising areas for this compound research lies in the elucidation of the functional connectivity between serotonin and GABA neurons. These two systems are known to interact extensively throughout the brain, but the precise nature of this relationship in different behavioral contexts remains an active area of investigation. mdpi.comacs.orgnih.govnih.gov this compound could be employed to study how the simultaneous modulation of both systems affects neural oscillations, synaptic plasticity, and information processing in key brain regions like the hippocampus, amygdala, and prefrontal cortex. Such studies could shed light on the neurobiological basis of conditions where both serotonergic and GABAergic dysregulation are implicated, such as anxiety and depressive disorders.
Moreover, the unique molecular structure of this compound could be used as a scaffold for the development of more selective pharmacological tools. By systematically modifying its structure, researchers could potentially dissociate its effects on the serotonin and GABA systems, leading to the creation of novel probes to investigate each system independently or in concert.
The potential research applications of this compound in neurobiology are summarized in the table below:
| Research Area | Potential Application of this compound | Fundamental Neurobiological Process to be Elucidated |
| Serotonergic System Dynamics | Investigation of the effects of sustained serotonin reuptake inhibition on neuronal signaling and gene expression. | Long-term adaptations to elevated synaptic serotonin levels and their impact on neural plasticity. |
| GABAergic System Modulation | Analysis of the consequences of diazepam-like activity on inhibitory neurotransmission and network excitability. | The role of GABAergic tone in regulating neuronal firing patterns and preventing excitotoxicity. |
| Serotonin-GABA Interactions | Probing the combined effects of serotonergic and GABAergic modulation on neural circuit function and behavior. | The nature of the functional interplay between the brain's primary excitatory and inhibitory systems. |
| Neurodevelopmental Processes | Studying the influence of dual serotonergic and GABAergic modulation on neuronal migration, differentiation, and synapse formation. | The roles of serotonin and GABA in shaping the developing brain and establishing mature neural circuits. mdpi.com |
Q & A
Q. How should conflicting evidence about this compound’s synergism with other compounds be evaluated?
- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to classify interactions (synergistic, additive, antagonistic). Validate with dose-matrix experiments and mechanistic studies (e.g., competitive binding assays). Cross-validate using transcriptomic or proteomic profiling .
Ethical and Reporting Standards
Q. What ethical considerations are critical when designing human trials involving this compound?
Q. How can researchers ensure transparency in reporting negative or inconclusive results for this compound?
- Methodological Answer : Publish in registered reports or preprint platforms (e.g., bioRxiv) to avoid publication bias. Include raw datasets, analysis code, and instrument calibration logs in supplementary materials. Use the ARRIVE 2.0 checklist for animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
